5-Bromo-1-benzothiophen-2-amine hydrochloride
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Overview
Description
5-Bromo-1-benzothiophen-2-amine hydrochloride is a chemical compound with the molecular formula C8H7BrClNS and a molecular weight of 264.57 g/mol . This compound is a derivative of benzothiophene, which is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. The presence of bromine and amine groups in the compound makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-benzothiophen-2-amine hydrochloride typically involves the bromination of benzothiophene followed by amination. One common method includes the following steps:
Bromination: Benzothiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position of the benzothiophene ring.
Amination: The brominated benzothiophene is then reacted with ammonia or an amine source under suitable conditions to introduce the amine group at the 2-position.
Hydrochloride Formation: The resulting amine compound is then treated with hydrochloric acid to form the hydrochloride salt of 5-Bromo-1-benzothiophen-2-amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-benzothiophen-2-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced derivatives.
Coupling Reactions: The amine group can participate in coupling reactions to form amides, imines, or other nitrogen-containing compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiophene derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
5-Bromo-1-benzothiophen-2-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and as a building block for bioactive molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1-benzothiophen-2-amine hydrochloride depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and amine groups allows it to form specific interactions with these targets, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-benzimidazole-2-amine: Similar in structure but contains an imidazole ring instead of a thiophene ring.
6-Bromo-1H-benzimidazole-2-amine: Another similar compound with a different position of the bromine atom.
2-Amino-5-bromobenzimidazole: Contains a benzimidazole ring with bromine and amine groups at different positions.
Uniqueness
5-Bromo-1-benzothiophen-2-amine hydrochloride is unique due to the presence of both sulfur and nitrogen atoms in its structure, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various chemical and biological applications .
Properties
IUPAC Name |
5-bromo-1-benzothiophen-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS.ClH/c9-6-1-2-7-5(3-6)4-8(10)11-7;/h1-4H,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVYFPIDBUOTSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(S2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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